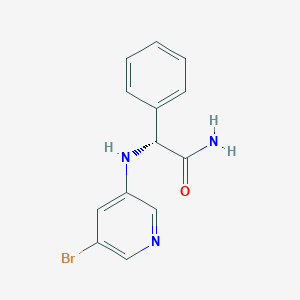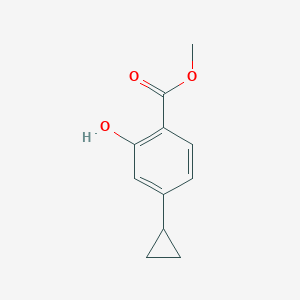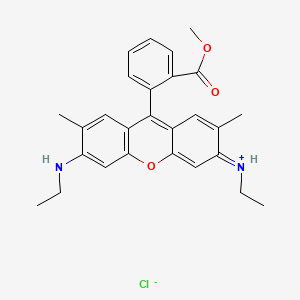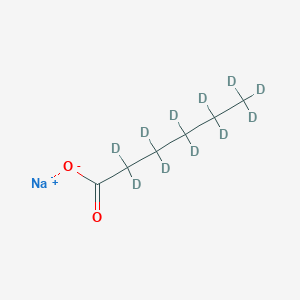![molecular formula C11H22Cl2N2 B1472719 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amin-dihydrochlorid CAS No. 2098025-79-5](/img/structure/B1472719.png)
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amin-dihydrochlorid
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a derivative of this family.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of “8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is C11H22Cl2N2 . The molecular weight is 253.21 g/mol.Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Verbindung dient als Schlüsselzwischenprodukt bei der stereoselektiven Synthese von Tropanalkaloiden . Diese Alkaloide besitzen eine breite Palette biologischer Aktivitäten und sind von großem Interesse in der pharmazeutischen Chemie. Die Fähigkeit, das 8-Azabicyclo[3.2.1]octan-Gerüst unter stereochemischer Kontrolle zu konstruieren, ist entscheidend für die Entwicklung neuer therapeutischer Wirkstoffe.
Organische Synthese
Als wichtiger Rohstoff wird 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amin-dihydrochlorid in der organischen Synthese verwendet . Seine einzigartige Struktur ermöglicht die Herstellung komplexer organischer Moleküle, die in verschiedenen Bereichen wie der Pharma-, Agrochemie und der Farbstoffproduktion eingesetzt werden können.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung als Zwischenprodukt bei der Entwicklung neuer Medikamente eingesetzt . Seine bicyclische Struktur ist besonders nützlich bei der Herstellung von Molekülen, die auf spezifische Weise mit biologischen Zielmolekülen interagieren können, was zu möglichen Behandlungen für verschiedene Krankheiten führt.
Entwicklung von Agrochemikalien
Die Anwendung der Verbindung in der Entwicklung von Agrochemikalien umfasst die Synthese von Pestiziden und Herbiziden . Ihre chemischen Eigenschaften können genutzt werden, um Verbindungen zu entwickeln, die effektiv beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten sind und so die landwirtschaftliche Produktivität steigern.
Stereochemische Studien
Die Verbindung wird in stereochemischen Studien verwendet, um die Stereochemie während der Synthese von bicyclischen Strukturen zu verstehen und zu kontrollieren . Diese Forschung ist grundlegend im Bereich der Chemie, da sie Wissenschaftlern hilft, Moleküle mit gewünschter dreidimensionaler Anordnung zu entwerfen und zu synthetisieren.
Desymmetrisierungsprozesse
Sie ist auch an Desymmetrisierungsprozessen beteiligt, die von achiralen Tropinon-Derivaten ausgehen . Dieser Ansatz ist im Bereich der asymmetrischen Synthese von Bedeutung, wo das Ziel darin besteht, Moleküle mit einer bestimmten räumlichen Anordnung zu erzeugen, die oft für die biologische Aktivität erforderlich ist.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tropane alkaloids, which are known for their wide array of biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of action of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve specific recognition sites on the target biomolecules, leading to conformational changes that affect their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. These molecular interactions ultimately lead to changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic functions.
Transport and Distribution
The transport and distribution of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within cells and tissues are critical factors that determine its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to specific subcellular regions can influence its interactions with biomolecules and its overall effects on cellular function. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-8-6-10-4-5-11(7-8)13(10)9-2-1-3-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXTPVMMINNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)




![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)






